molecular formula C18H16N4O3S2 B2843983 N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-sulfamoylbenzamide CAS No. 897758-60-0

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-sulfamoylbenzamide

Cat. No.: B2843983
CAS No.: 897758-60-0
M. Wt: 400.47
InChI Key: ZRXBFQJFTVTSJO-UHFFFAOYSA-N
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Description

“N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-sulfamoylbenzamide” is a compound that contains an imidazo[2,1-b][1,3]thiazole ring system . This ring system is found in a variety of compounds with a broad range of pharmaceutical applications, including anticancer and antiviral drugs, antioxidants, immunomodulatory, and tuberculostatic agents .


Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazoles is typically based on the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The outcome of this reaction depends on the structure of the starting bromo ketone .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon environments in the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its molecular structure and the spectroscopic data .

Scientific Research Applications

Inhibitory Effects on Enzymes

Research has shown that sulfonamide derivatives, including compounds with thiazole moieties, are effective inhibitors of carbonic anhydrase isozymes (hCA I and II). These enzymes are crucial in catalyzing the conversion of carbon dioxide and water into bicarbonate ions (HCO3−), a process vital for maintaining acid-base balance in living organisms. The studied sulfonamide derivatives displayed significant inhibitory activity against hCA I and II, highlighting their potential in modulating enzyme activity for therapeutic purposes (Gokcen, Gulcin, Ozturk, & Goren, 2016).

Antimicrobial Properties

Another facet of research on compounds similar to N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-sulfamoylbenzamide is their antimicrobial activity. Novel sulfonamides with a thiazole fragment have been synthesized and tested against bacterial strains such as S. aureus and E. coli. These compounds exhibited promising antibacterial activity, suggesting their potential as therapeutic agents in combating bacterial infections. The study also performed in silico ADME prediction to assess the biological behavior of these compounds, underscoring their significance in drug development (Rafiee Pour, Nazifi, Afshari Safavi, Nazifi, & Massah, 2019).

Future Directions

The future directions for research on “N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-sulfamoylbenzamide” could include further exploration of its synthesis, characterization, and potential pharmaceutical applications . Further studies could also investigate its mechanism of action and safety profile .

Properties

IUPAC Name

N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-4-sulfamoylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S2/c19-27(24,25)15-6-4-12(5-7-15)17(23)20-14-3-1-2-13(10-14)16-11-22-8-9-26-18(22)21-16/h1-7,10-11H,8-9H2,(H,20,23)(H2,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXBFQJFTVTSJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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